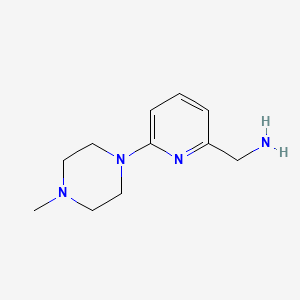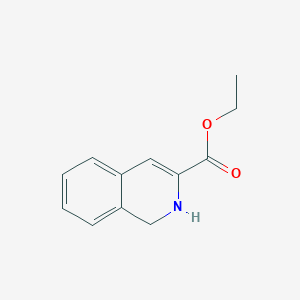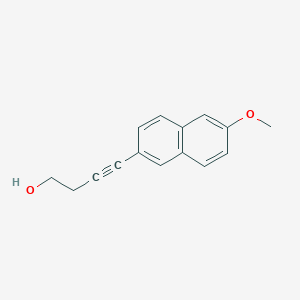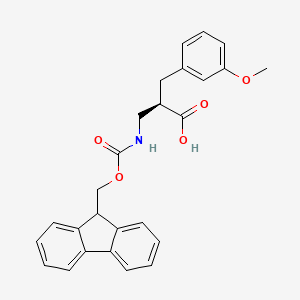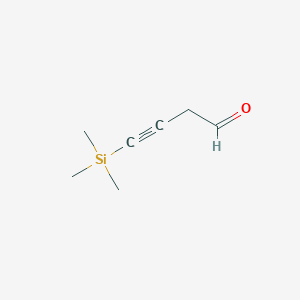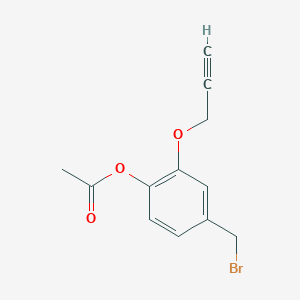
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is an organic compound with a complex structure that includes a bromomethyl group, a prop-2-yn-1-yloxy group, and a phenyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl acetate derivative, followed by the introduction of the prop-2-yn-1-yloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding epoxides or carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate involves its reactive functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The prop-2-yn-1-yloxy group can undergo oxidative or reductive transformations, affecting molecular pathways and targets. These interactions can modulate enzyme activity or disrupt cellular processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
- 4-(Iodomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
- 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl ether
Uniqueness
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is unique due to the presence of both bromomethyl and prop-2-yn-1-yloxy groups, which confer distinct reactivity patterns. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C12H11BrO3 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
[4-(bromomethyl)-2-prop-2-ynoxyphenyl] acetate |
InChI |
InChI=1S/C12H11BrO3/c1-3-6-15-12-7-10(8-13)4-5-11(12)16-9(2)14/h1,4-5,7H,6,8H2,2H3 |
InChI-Schlüssel |
ZSLJMBFCRMCOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)CBr)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


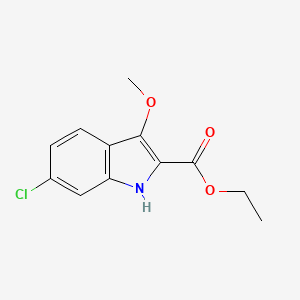
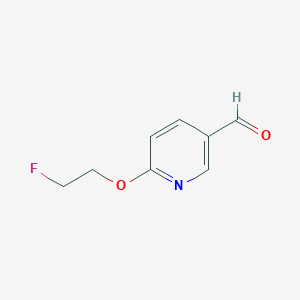
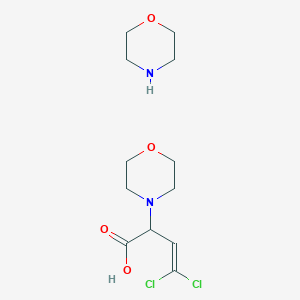


![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
